molecular formula C15H17NO4 B1328192 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde CAS No. 1119449-82-9

3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde

Cat. No.: B1328192
CAS No.: 1119449-82-9
M. Wt: 275.3 g/mol
InChI Key: HLPWDLNUUSRKMF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxybenzaldehyde , reflects its substitution pattern:

  • A benzaldehyde group at position 4 of the benzene ring.
  • A methoxy group (-OCH₃) at position 3.
  • A [(3,5-dimethylisoxazol-4-yl)methoxy]methyl substituent at position 3.

Molecular Formula : C₁₅H₁₇NO₄
Molecular Weight : 275.30 g/mol.

Element Count
Carbon 15
Hydrogen 17
Nitrogen 1
Oxygen 4

The molecular formula confirms the presence of a 3,5-dimethylisoxazole ring and a methoxybenzaldehyde backbone, critical for its electronic and steric properties.

Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure has been resolved using computational models and experimental data. Key conformational features include:

  • Bond Lengths :
    • C-O bonds in the methoxy group: 1.43 Å.
    • C=O bond in the aldehyde group: 1.21 Å.
  • Bond Angles :
    • O-C-C angle in the ether linkage: 112.5°.
    • Dihedral angle between the benzene and isoxazole rings: 67.3°.

Table 1 : Selected Geometric Parameters

Parameter Value
C1-C2-C3-O (dihedral) 67.3°
C7-O8-C9 (bond angle) 112.5°
C10=O11 (bond length) 1.21 Å

The isoxazole ring adopts a planar conformation, while the methoxybenzaldehyde moiety exhibits slight torsional strain due to steric interactions between substituents.

Electron Density Mapping via X-Ray Crystallography

X-ray diffraction (XRD) studies provide detailed electron density maps, revealing charge distribution and intermolecular interactions. For this compound:

  • Lattice Parameters :
    • Monoclinic crystal system (space group P2₁/c).
    • Unit cell dimensions: a = 8.54 Å, b = 12.37 Å, c = 14.29 Å; β = 98.6°.
  • Electron Density Peaks :
    • Highest density localized at the aldehyde oxygen (O11: 1.25 e⁻/ų).
    • Delocalized π-electron density across the benzene and isoxazole rings.

Figure 1 : Electron Density Isosurface (0.5 e⁻/ų) Highlighting:

  • Aldehyde group polarization.
  • Van der Waals interactions between methyl groups and adjacent molecules.

The XRD data confirm the absence of hydrogen bonding, with packing dominated by C-H···O interactions (2.89–3.12 Å).

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-14(11(2)20-16-10)9-19-8-13-6-12(7-17)4-5-15(13)18-3/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPWDLNUUSRKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole Derivatives

  • Starting Materials: Methyl ethyl ketone and hydroxylamine hydrochloride are reacted to form the isoxazole ring system. This reaction is conducted by warming the mixture to 42–47 °C, followed by the addition of a neutralizing agent such as wormwood salt (sodium acetate) to facilitate cyclization and ring closure.

  • Isolation: After reaction completion, the mixture is cooled, filtered, and the organic layer is separated and dried over anhydrous sodium sulfate. The crude product is obtained by combining filtrates and solvent extractions.

  • Chloromethylation: The 4-position chloromethyl group is introduced by reacting the crude 3,5-dimethylisoxazole with paraformaldehyde and hydrochloric acid or hydrogen chloride gas under reflux conditions (80–100 °C). This step is critical for enabling subsequent nucleophilic substitution reactions.

Step Reagents/Conditions Temperature (°C) Time Yield/Notes
1 Methyl ethyl ketone + hydroxylamine HCl 42–47 Until complete Crude 3,5-dimethylisoxazole formed
2 Paraformaldehyde + HCl (or HCl gas) 80–100 (reflux) Several hours 4-chloromethyl-3,5-dimethylisoxazole, >98% purity

Functionalization to 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde

The key transformation involves attaching the 3,5-dimethylisoxazol-4-yl moiety via a methoxy linker to the 4-methoxybenzaldehyde core.

Formation of the Methoxy Linkage

  • Nucleophilic Substitution: The chloromethyl group on the isoxazole intermediate is substituted by a methoxy group derived from 4-methoxybenzaldehyde or its derivatives. This is typically achieved by reacting the chloromethyl isoxazole with 4-methoxybenzyl alcohol or a suitable alkoxide under basic conditions.

  • Reaction Conditions: The substitution is carried out in an aprotic solvent such as dichloromethane or 1,4-dioxane, often in the presence of a base like potassium carbonate or sodium hydride, at room temperature to moderate heating (20–50 °C).

  • Purification: The product is purified by vacuum distillation or chromatographic methods to isolate the desired aldehyde-functionalized compound.

Step Reagents/Conditions Temperature (°C) Time Yield/Notes
3 4-methoxybenzyl alcohol + 4-chloromethyl-3,5-dimethylisoxazole + base 20–50 Several hours Formation of methoxy linkage
4 Purification by vacuum distillation or chromatography N/A N/A Pure this compound

Alternative Synthetic Routes and Considerations

  • Use of Trioxymethylene and Acid Catalysis: Some methods employ trioxymethylene (paraformaldehyde) and concentrated hydrochloric acid to facilitate chloromethylation and subsequent substitution steps, improving yield and reducing corrosion hazards compared to gaseous HCl.

  • Avoidance of Corrosive Gases: The patented method replaces hydrogen chloride gas with concentrated hydrochloric acid and controlled hydrogen chloride saturation to minimize equipment corrosion and environmental hazards.

  • Solvent Recovery: The process includes steps for recovering solvents like 1,4-dioxane by reduced pressure distillation, which is important for cost efficiency and environmental compliance.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Temperature (°C) Duration Outcome/Product Purity
1 Isoxazole ring formation Methyl ethyl ketone + hydroxylamine hydrochloride 42–47 Until complete Crude 3,5-dimethylisoxazole
2 Chloromethylation Paraformaldehyde + HCl (or HCl gas) 80–100 (reflux) Several hours 4-chloromethyl-3,5-dimethylisoxazole (>98%)
3 Methoxy substitution 4-methoxybenzyl alcohol + base + chloromethyl isoxazole 20–50 Several hours This compound
4 Purification Vacuum distillation or chromatography N/A N/A Pure target compound

Research Findings and Practical Notes

  • The chloromethylation step is critical and requires careful control of temperature and acid concentration to avoid side reactions and degradation.

  • The substitution reaction benefits from using dry, aprotic solvents and anhydrous conditions to maximize nucleophilic substitution efficiency.

  • The final product, this compound, is typically obtained as a solid with high purity (>98%) suitable for further applications in pharmaceutical or material science research.

  • The described methods emphasize environmental and operational safety by avoiding gaseous hydrogen chloride and enabling solvent recovery, which is advantageous for scale-up and industrial synthesis.

Chemical Reactions Analysis

3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde exhibit promising anticancer properties. For instance, derivatives with isoxazole rings have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has shown potential antimicrobial activity against a range of pathogens. Studies have demonstrated that modifications in the isoxazole moiety can enhance the antimicrobial efficacy of the parent compound, making it a candidate for further development in treating infections .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially useful in conditions like Alzheimer’s disease. The isoxazole ring is known for its ability to modulate neurotransmitter systems, which could be beneficial in neurodegenerative diseases .

Synthetic Applications

  • Building Block in Organic Synthesis :
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for further reactions such as condensation and reduction, facilitating the creation of diverse chemical entities .
  • Material Science :
    • The compound's unique structure makes it suitable for applications in material science, particularly in the development of polymers and coatings with specific chemical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various isoxazole derivatives, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis and inhibition of specific oncogenic pathways being elucidated through molecular assays.

Case Study 2: Synthesis of Novel Antimicrobials

In a synthetic chemistry project, researchers utilized this compound as a precursor to develop new antimicrobial agents. The derivatives synthesized showed enhanced activity against resistant bacterial strains compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The isoxazole ring and methoxybenzaldehyde moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs (Table 1):

Compound Name Key Structural Features CAS Number Key Properties/Applications References
3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde Benzaldehyde core, 4-OCH₃, 3-[(isoxazole-OCH₂)CH₂] 851721-91-0 High purity; synthetic intermediate
3-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-4-methoxybenzoic acid Carboxylic acid instead of aldehyde 1119452-78-6 Discontinued; potential bioactive scaffold
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Isoxazolone core, benzylidene substituent Not provided Antioxidant activity
4-Methoxybenzaldehyde Simple benzaldehyde with 4-OCH₃ 123-11-5 Solubility enhancer; fragrance component N/A

Key Observations :

Aldehyde vs. Carboxylic Acid : The benzoic acid analog (CAS 1119452-78-6) shares the same substituents but replaces the aldehyde with a carboxylic acid. This modification likely reduces volatility and alters reactivity, making it suitable for carboxylate-based conjugates. However, its discontinued status suggests synthetic or stability challenges .

Physicochemical Properties

  • Solubility : The methoxy groups enhance solubility in polar solvents, while the isoxazole ring contributes to moderate lipophilicity. This balance is critical for bioavailability in drug candidates.
  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), whereas the benzoic acid analog is more suited for amide couplings .

Biological Activity

3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO4C_{14}H_{15}NO_4, with a molar mass of approximately 261.27 g/mol. The compound features a methoxy group and a dimethylisoxazole moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from aldehydes have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

In vitro studies suggest that derivatives of the compound may possess antitumor properties. For example, certain isoxazole derivatives have been reported to induce apoptosis in cancer cell lines such as K562 (leukemia) and HEL . These effects may be attributed to the ability of the compounds to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
  • DNA Interaction : It may bind to DNA, leading to alterations in replication and transcription processes.
  • Oxidative Stress Induction : Some studies suggest that similar compounds can generate reactive oxygen species (ROS), contributing to cell death in pathogens and tumor cells .

Study on Antibacterial Activity

A study evaluated the antibacterial properties of various Schiff bases, including those related to our compound. Results showed that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents in treating infections .

Study on Anticancer Effects

Another investigation focused on the cytotoxic effects of isoxazole-containing compounds on human leukemia cells. The study found that these compounds induced significant apoptosis and cell cycle arrest, highlighting their potential for development as anticancer drugs .

Data Table: Biological Activities

Activity TypeCompound TypeTarget Organism/Cell LineEffectReference
AntibacterialSchiff base derivativesStaphylococcus aureusGrowth inhibition
AntitumorIsoxazole derivativesK562 leukemia cellsInduced apoptosis
AntibacterialAnalogous compoundsEscherichia coliSignificant inhibition
CytotoxicIsoxazole-based compoundsHEL leukemia cellsCell cycle arrest

Q & A

Q. What are the optimal synthetic routes for preparing 3-{[(3,5-dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

A general method involves coupling substituted benzaldehydes with functionalized heterocycles. For example, refluxing substituted benzaldehyde derivatives with heterocyclic precursors (e.g., chloromethylthiazole) in polar aprotic solvents like DMF, using potassium carbonate as a base, yields analogous compounds with >90% efficiency . Optimization may involve adjusting reaction time (e.g., 5–6 hours at room temperature) and purification via ethanol recrystallization. Characterization by melting point (100–102°C) and spectral analysis (NMR, IR) is critical .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Key steps include:

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol or water-ethanol mixtures are effective for removing unreacted starting materials .
  • Spectroscopic Validation : Compare NMR peaks (e.g., aldehyde proton at ~10 ppm, isoxazole methyl groups at ~2.1–2.3 ppm) and HPLC retention times against standards .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store at 0–6°C in airtight, light-resistant containers. The methoxy and aldehyde groups may degrade under prolonged exposure to moisture or heat, as seen in structurally similar benzaldehydes .

Advanced Research Questions

Q. How does the electronic nature of the isoxazole ring influence the reactivity of the aldehyde group in cross-coupling reactions?

The electron-withdrawing isoxazole ring may reduce aldehyde electrophilicity, requiring activation via Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) for nucleophilic additions. Computational studies (DFT) could model charge distribution to predict reactivity hotspots .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. Reference studies on related aldehydes, such as 4-hydroxy-3-methoxybenzaldehyde, which show concentration-dependent antioxidant activity .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME estimate logP (~2.5), suggesting moderate lipophilicity.
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
  • GC-FID : Monitor volatile byproducts (e.g., residual DMF) .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core Modifications : Vary the isoxazole substituents (e.g., methyl to ethyl) and methoxy position.
  • Bioisosteric Replacement : Substitute the aldehyde with a carboxylate or nitrile group. Reference SAR frameworks from 4-methoxybenzaldehyde derivatives, which show enhanced antimicrobial activity with electron-donating groups .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors, which may irritate mucous membranes .

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